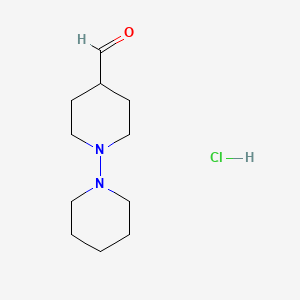

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is a compound that belongs to the piperidine family, which is a class of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, where they serve as key building blocks in the synthesis of various drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride typically involves the reaction of piperidine with appropriate aldehydes under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often employs multi-component reactions and cyclo-condensation techniques. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions often employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Medicinal Compounds

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structure allows for modifications that lead to the development of analgesics, antidepressants, and other therapeutic drugs. The compound's ability to interact with various biological targets makes it valuable in drug design.

Case Study: Antidepressant Development

Research has demonstrated that derivatives of 1-piperidinyl compounds exhibit significant antidepressant-like effects in animal models. For instance, a study involving the administration of piperidine derivatives showed improved mood-related behaviors, suggesting potential as novel antidepressants .

Neuropharmacological Research

Investigating Neurotransmitter Systems

The compound plays a role in neuroscience research, particularly in understanding neurotransmitter systems. It has been used to study the modulation of dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia.

Case Study: Dopamine Receptor Modulation

In vitro studies have shown that this compound can selectively bind to dopamine receptors, leading to alterations in receptor activity and downstream signaling pathways. This property is being explored for developing targeted therapies for neuropsychiatric disorders .

Agrochemical Development

Formulation of Pesticides and Herbicides

The compound is also utilized in the agrochemical industry, where it contributes to the formulation of effective pesticides and herbicides. Its structural characteristics enhance the efficacy of active ingredients, leading to improved agricultural outcomes.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide formulation | 85% | |

| 2-(Piperidin-4-yl)phenol | Insecticide | 90% |

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds. Its stability under various conditions allows for reliable analytical applications.

Case Study: Quality Control in Pharmaceuticals

A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) for quality control of pharmaceutical products. The compound served as an internal standard, enhancing the accuracy of quantification .

Specialty Chemicals Production

Building Block for Complex Molecules

The compound acts as a building block in synthesizing specialty chemicals used across various industries, including materials science and catalysis.

Data Table: Specialty Chemicals Derived from this compound

Mecanismo De Acción

The mechanism of action of 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparación Con Compuestos Similares

Piperidine: A basic nitrogen-containing heterocycle widely used in organic synthesis.

Piperidinone: A ketone derivative of piperidine with applications in medicinal chemistry.

Pyridine: Another nitrogen-containing heterocycle with significant pharmaceutical applications

Uniqueness: 1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Actividad Biológica

1-Piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique piperidine structure, which is pivotal in its interaction with biological targets. The molecular formula is C12H16ClN2O, and it possesses several functional groups that contribute to its reactivity and biological activity.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors. These receptors are involved in numerous physiological processes, including cognition and memory, making this compound a candidate for treating cognitive disorders such as Alzheimer's disease .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, piperidine analogs have shown efficacy in inducing apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Twiddy et al. (2004) | Breast Cancer | 10 | Induction of apoptosis via cytochrome c release |

| Chai et al. (2000) | Jurkat Cells | 15 | Inhibition of IAPs leading to apoptosis |

Neuroprotective Effects

The compound's interaction with muscarinic receptors suggests potential neuroprotective effects. Research has indicated that piperidine derivatives can enhance cholinergic signaling, which may improve cognitive function and provide protection against neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic applications of piperidine derivatives:

- Alzheimer's Disease : A study demonstrated that compounds similar to this compound could enhance acetylcholine levels in the brain, potentially alleviating symptoms associated with Alzheimer's disease .

- Cognitive Disorders : Another investigation focused on the effects of piperidine derivatives on cognitive performance in animal models, showing improved memory retention and learning capabilities .

Propiedades

IUPAC Name |

1-piperidin-1-ylpiperidine-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-10-11-4-8-13(9-5-11)12-6-2-1-3-7-12;/h10-11H,1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZRHAHFXMMITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N2CCC(CC2)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.